molecular formula C18H32O5 B14265043 9,10-Dihydroxy-8-oxooctadec-12-enoic acid CAS No. 138604-79-2

9,10-Dihydroxy-8-oxooctadec-12-enoic acid

Cat. No.: B14265043
CAS No.: 138604-79-2
M. Wt: 328.4 g/mol
InChI Key: NIOKCFABUMZUDL-UHFFFAOYSA-N
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Description

9,10-Dihydroxy-8-oxooctadec-12-enoic acid is a compound with the molecular formula C18H32O5. It is a derivative of octadecenoic acid and is characterized by the presence of two hydroxyl groups and one oxo group on its carbon chain. This compound is known for its biological activity and is found in various biological systems, including human blood plasma .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Dihydroxy-8-oxooctadec-12-enoic acid typically involves the oxidation of linoleic acid. One common method includes the use of microbial enzymes to catalyze the oxidation process. The reaction conditions often involve maintaining a specific pH and temperature to optimize the enzyme activity .

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological processes, utilizing genetically engineered microorganisms that can efficiently convert linoleic acid to this compound. These processes are designed to be scalable and cost-effective, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

9,10-Dihydroxy-8-oxooctadec-12-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, acylating agents.

Major Products Formed

Scientific Research Applications

9,10-Dihydroxy-8-oxooctadec-12-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9,10-Dihydroxy-8-oxooctadec-12-enoic acid involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in oxidative stress and inflammation. The compound can also influence signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,10-Dihydroxy-8-oxooctadec-12-enoic acid is unique due to its specific combination of hydroxyl and oxo groups, which confer distinct chemical and biological properties. Its ability to modulate various biological pathways sets it apart from other similar compounds .

Properties

CAS No.

138604-79-2

Molecular Formula

C18H32O5

Molecular Weight

328.4 g/mol

IUPAC Name

9,10-dihydroxy-8-oxooctadec-12-enoic acid

InChI

InChI=1S/C18H32O5/c1-2-3-4-5-6-9-12-15(19)18(23)16(20)13-10-7-8-11-14-17(21)22/h6,9,15,18-19,23H,2-5,7-8,10-14H2,1H3,(H,21,22)

InChI Key

NIOKCFABUMZUDL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC(C(C(=O)CCCCCCC(=O)O)O)O

Origin of Product

United States

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